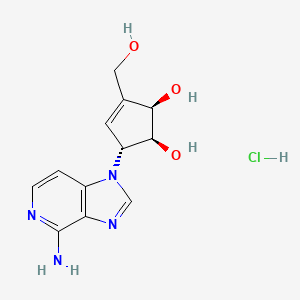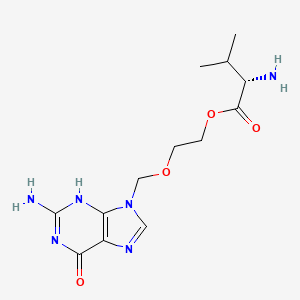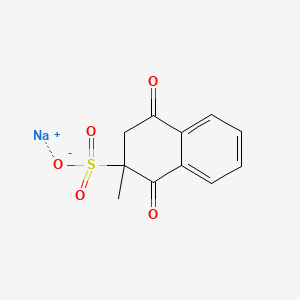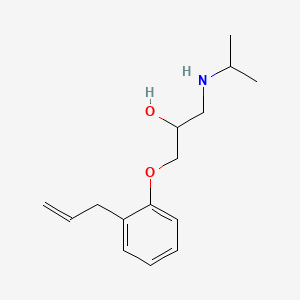
GW311616
Vue d'ensemble
Description
GW-311616: est un inhibiteur puissant et sélectif de l'élastase des neutrophiles humains, également connue sous le nom d'alpha-1-protéinase. Ce composé est connu pour sa haute spécificité et son efficacité dans l'inhibition de l'élastase des neutrophiles humains, avec une valeur de CI50 de 22 nanomolaires. Il est sélectif par rapport aux autres protéases à sérine humaines, telles que la trypsine, la cathepsine G et la plasmine .
Applications De Recherche Scientifique
GW-311616 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of serine proteases.
Biology: Employed in cell-based assays to investigate the role of neutrophil elastase in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases involving excessive neutrophil elastase activity, such as chronic obstructive pulmonary disease and cystic fibrosis.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control
Mécanisme D'action
Target of Action
GW311616, also known as GW-311616A, is a potent and selective inhibitor of human neutrophil elastase (HNE) . HNE is a serine protease that plays a crucial role in the immune response, particularly in the degradation of proteins in the extracellular matrix .
Mode of Action
This compound interacts with HNE by binding to the active site of the enzyme, thereby inhibiting its proteolytic activity . This interaction results in the suppression of HNE activity, which can lead to a decrease in the degradation of extracellular matrix proteins and a reduction in the inflammatory response .
Biochemical Pathways
The inhibition of HNE by this compound affects the inflammatory response pathway Under normal conditions, HNE helps in the immune response by breaking down proteins in the extracellular matrix. By inhibiting HNE, this compound can help prevent this excessive tissue damage and inflammation .
Pharmacokinetics
This compound is orally bioavailable and has a long duration of action . It has a moderate terminal elimination half-life of 1.1 hours in dogs and 1.5 hours in rats at a dose of 2 mg/kg . This suggests that this compound can be effectively absorbed and distributed in the body, and its effects can last for a significant period of time .
Result of Action
The primary result of this compound’s action is the inhibition of HNE activity. In vitro studies have shown that this compound can markedly suppress HNE activity in U937 and K562 cell lines . Additionally, it has been found to inhibit proliferation and induce apoptosis in leukemia cells . At the molecular level, this compound treatment can increase the protein expression levels of Bax, a pro-apoptotic protein, and decrease the expression of Bcl-2, an anti-apoptotic protein .
Analyse Biochimique
Biochemical Properties
GW311616 interacts with the enzyme neutrophil elastase (NE), a serine protease expressed primarily in neutrophils . It inhibits human neutrophil elastase (HNE) with IC50 values of 22 nM, demonstrating its high affinity for this enzyme . It is selective over other human serine proteases, with IC50 values of >100 μM for trypsin, cathepsin G, and plasmin, and >3 μM for chymotrypsin and tissue plasminogen activator .
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the formation of neutrophil extracellular traps (NETs) induced by phorbol 12-myristate 13-acetate (PMA) in isolated human neutrophils . Additionally, it has been reported to have a negative effect on the differentiation of CD66b+ cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to and inhibition of neutrophil elastase (NE), a serine protease. This inhibition is selective, as this compound does not significantly inhibit other serine proteases such as trypsin, cathepsin G, plasmin, chymotrypsin, and tissue plasminogen activator .
Dosage Effects in Animal Models
It has been reported that this compound inhibits neutrophil elastase in the liver in a mouse model of liver ischemia-reperfusion injury when administered at a dose of 2 mg/kg .
Transport and Distribution
Given its role as an intracellular neutrophil elastase inhibitor, it is likely that it is transported into cells where it can interact with its target enzyme .
Subcellular Localization
Given its role as an intracellular neutrophil elastase inhibitor, it is likely localized within cells where it can interact with its target enzyme .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de GW-311616 implique plusieurs étapes, à partir de produits de départ disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, tels que le diméthylformamide et le dichlorométhane, et de réactifs comme l'hydrure de sodium et l'acide trifluoroacétique .
Méthodes de production industrielle: La production industrielle de GW-311616 suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Ceci comprend l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification telles que la cristallisation et la chromatographie pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions: GW-311616 subit diverses réactions chimiques, notamment :
Oxydation: Le groupe sulfonyle peut être oxydé dans des conditions spécifiques.
Réduction: Les groupes carbonylés dans le noyau de pyrrolopyrrolone peuvent être réduits en alcools.
Substitution: Le cycle pipéridine peut subir des réactions de substitution nucléophile
Réactifs et conditions courantes :
Oxydation: Peroxyde d'hydrogène ou acide m-chloroperbenzoïque dans un solvant organique.
Réduction: Borohydrure de sodium ou hydrure de lithium et d'aluminium dans des conditions anhydres.
Substitution: Halogénures d'alkyle ou sulfonates en présence d'une base comme le carbonate de potassium
Principaux produits :
Oxydation: Formation de dérivés de sulfone.
Réduction: Formation de dérivés d'alcool.
Substitution: Formation de dérivés de pipéridine substitués
Applications de recherche scientifique
GW-311616 a un large éventail d'applications de recherche scientifique :
Chimie: Utilisé comme composé outil pour étudier l'inhibition des protéases à sérine.
Biologie: Employé dans des tests cellulaires pour étudier le rôle de l'élastase des neutrophiles dans divers processus biologiques.
Médecine: Exploré comme agent thérapeutique potentiel pour les maladies impliquant une activité excessive de l'élastase des neutrophiles, telles que la maladie pulmonaire obstructive chronique et la mucoviscidose.
Industrie: Utilisé dans le développement de tests diagnostiques et comme étalon de référence dans le contrôle de la qualité
Mécanisme d'action
GW-311616 exerce ses effets en se liant au site actif de l'élastase des neutrophiles humains, inhibant ainsi son activité enzymatique. Le composé forme une liaison covalente avec le résidu sérine du site actif, empêchant l'hydrolyse des substrats peptidiques. Cette inhibition est hautement sélective, avec des effets hors cible minimes sur les autres protéases à sérine .
Comparaison Avec Des Composés Similaires
Composés similaires :
Sivelestat: Un autre inhibiteur de l'élastase des neutrophiles avec une structure chimique différente.
Elafin: Un inhibiteur naturel de l'élastase des neutrophiles.
AZD9668: Un inhibiteur de l'élastase des neutrophiles de petite molécule
Unicité de GW-311616: GW-311616 est unique en raison de sa haute puissance, de sa sélectivité et de sa biodisponibilité orale. Contrairement à certains autres inhibiteurs, il a une longue durée d'action et est efficace à de faibles concentrations nanomolaires. Cela en fait un outil précieux à la fois dans la recherche et dans les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3/b8-7+/t15-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNKNUMSTIMSHQ-URZKGLGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@H]2[C@@H](CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198062-54-3 | |
| Record name | GW-311616 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198062543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-311616 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8012V52PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B1662833.png)



![3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1662843.png)







![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1662854.png)
![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride](/img/structure/B1662855.png)
